

Application Notes and Protocols for Using C646 in Chromatin Immunoprecipitation (ChIP) Assays

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Compound of Interest

Compound Name: C646

Cat. No.: B7789139

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Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] With a reported in vitro inhibitory constant (K_i) of 400 nM for p300, **C646** is a valuable tool for studying the role of p300/CBP-mediated histone and non-histone protein acetylation in various biological processes, including gene transcription, cell cycle regulation, and apoptosis.[1][2] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo association of specific proteins, such as transcription factors and modified histones, with specific genomic regions. The use of **C646** in conjunction with ChIP assays allows for the precise determination of how p300/CBP inhibition affects the chromatin landscape and the recruitment of transcriptional machinery to target gene promoters.

These application notes provide a comprehensive guide for utilizing **C646** in ChIP assays, including its mechanism of action, detailed experimental protocols, and data interpretation.

Mechanism of Action of C646

C646 competitively inhibits the binding of acetyl-CoA to the catalytic HAT domain of p300 and its close homolog, CREB-binding protein (CBP).[2] This inhibition leads to a reduction in the acetylation of histone and non-histone protein targets of p300/CBP. Histone acetylation,

particularly on lysine residues of histone H3 and H4 tails, is generally associated with a more open chromatin structure, facilitating gene transcription.

Interestingly, while **C646** is a potent p300 inhibitor, some studies have reported a paradoxical increase in the acetylation of specific histone residues, such as H3K9, upon **C646** treatment. This phenomenon may be attributed to a compensatory upregulation of other HATs, like TIP60 and PCAF, or potential off-target effects at higher concentrations, including the inhibition of some histone deacetylases (HDACs).[3] Therefore, it is crucial to carefully titrate **C646** concentrations and treatment times for each specific cell type and experimental context.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from ChIP-qPCR experiments using **C646**. The values presented are hypothetical and intended to demonstrate the expected trends based on the known function of **C646**. Actual results will vary depending on the cell type, gene target, and experimental conditions.

Table 1: Effect of **C646** Treatment on H3K27 Acetylation at a p300-Target Gene Promoter

Treatment	Target Gene Promoter	Fold Enrichment (vs. IgG)	Standard Deviation
DMSO (Vehicle)	Gene X	25.4	± 2.1
C646 (10 µM)	Gene X	8.2	± 0.9
DMSO (Vehicle)	Negative Control Region	1.2	± 0.3
C646 (10 µM)	Negative Control Region	1.1	± 0.2

Table 2: Dose-Dependent Effect of **C646** on p300 Occupancy at an Enhancer Element

C646 Concentration	Enhancer Element Y	% Input	Standard Deviation
0 μ M (DMSO)	Enhancer Element Y	1.5	± 0.15
5 μ M	Enhancer Element Y	0.8	± 0.09
10 μ M	Enhancer Element Y	0.4	± 0.05
25 μ M	Enhancer Element Y	0.2	± 0.03

Experimental Protocols

This section provides a detailed protocol for performing a ChIP assay with **C646** treatment to investigate its effects on histone acetylation and protein-DNA interactions.

Materials:

- **C646** (dissolved in DMSO)
- Cell culture medium and reagents
- Formaldehyde (37% solution)
- Glycine
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Chromatin shearing buffer
- Antibodies for ChIP (e.g., anti-H3K27ac, anti-p300, Normal Rabbit IgG)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer

- Proteinase K
- RNase A
- DNA purification kit
- qPCR primers for target and control regions
- qPCR master mix

Protocol:

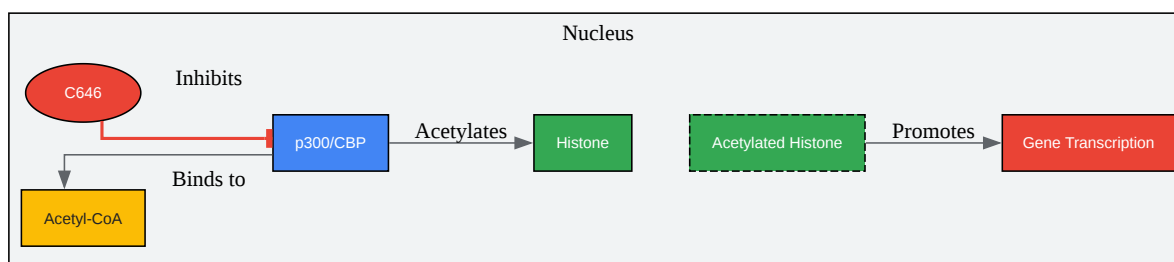
- Cell Culture and **C646** Treatment:
 - Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
 - Treat cells with the desired concentration of **C646** (e.g., 10-25 μ M) or DMSO (vehicle control) for a predetermined duration (e.g., 6-24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
- Cross-linking:
 - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Cell Harvesting and Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
 - Resuspend the cell pellet in cell lysis buffer and incubate on ice.
- Chromatin Shearing:

- Resuspend the nuclear pellet in chromatin shearing buffer.
- Shear the chromatin to an average fragment size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for successful ChIP.
- Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin by incubating with protein A/G magnetic beads.
 - Take an aliquot of the pre-cleared chromatin as the "input" control.
 - Incubate the remaining chromatin with the primary antibody (e.g., anti-H3K27ac, anti-p300) or a negative control antibody (e.g., Normal Rabbit IgG) overnight at 4°C with rotation.
 - Add pre-blocked protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
- Washes:
 - Wash the antibody-chromatin-bead complexes sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking:
 - Elute the immunoprecipitated chromatin from the beads using elution buffer.
 - Reverse the protein-DNA cross-links by incubating at 65°C overnight. Also, process the "input" sample in parallel.
- DNA Purification:
 - Treat the samples with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
- Quantitative PCR (qPCR):
 - Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the target genomic regions of interest and a negative control region.
 - Analyze the data using the percent input method or fold enrichment relative to the IgG control.

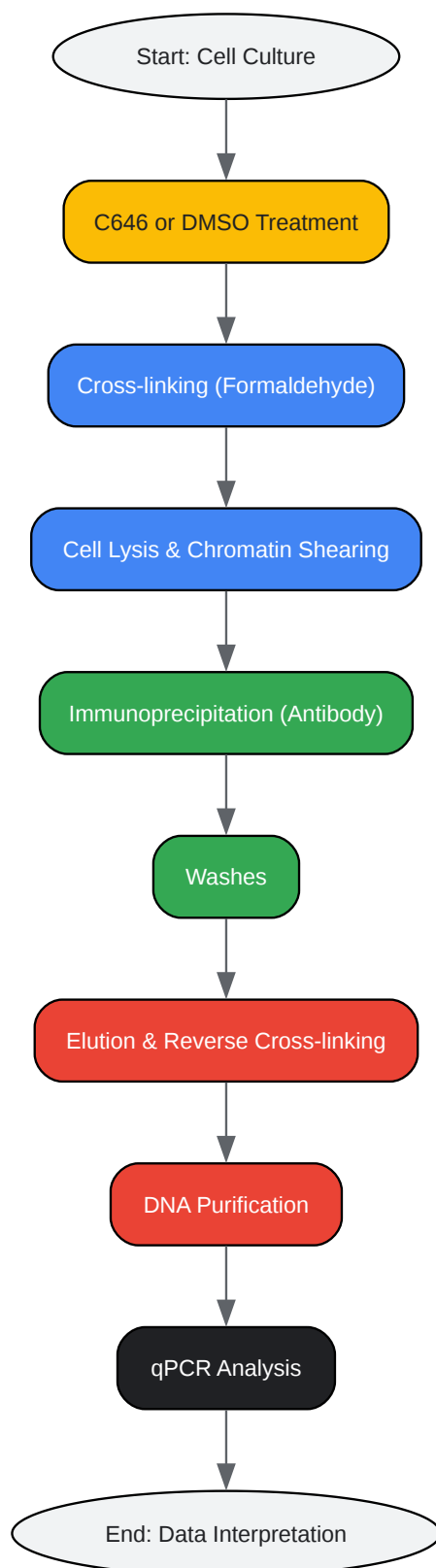
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **C646** in ChIP assays.



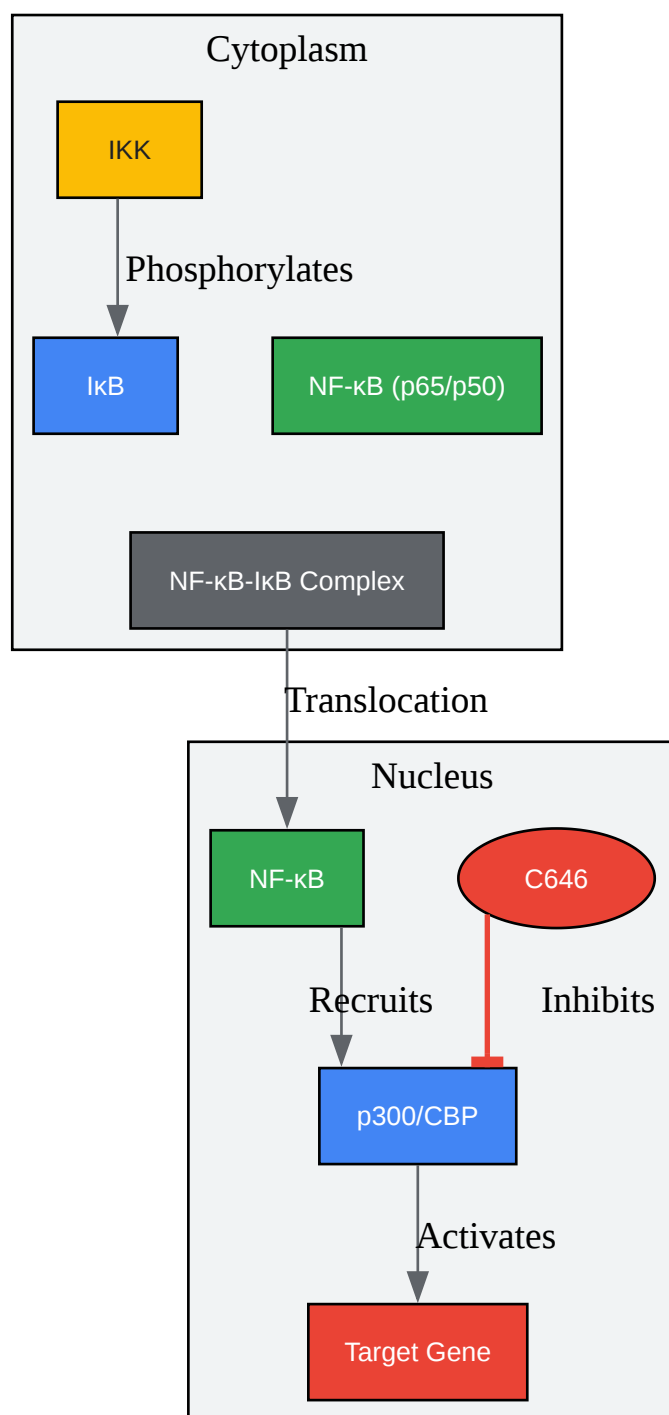
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Caption: **C646** inhibits p300/CBP, preventing histone acetylation and gene transcription.



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Caption: Experimental workflow for a ChIP assay incorporating **C646** treatment.



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Caption: **C646** inhibits p300/CBP, which is a key coactivator for NF-κB-mediated transcription.

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References

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